Sdh-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

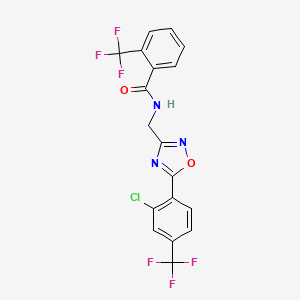

Molecular Formula |

C18H10ClF6N3O2 |

|---|---|

Molecular Weight |

449.7 g/mol |

IUPAC Name |

N-[[5-[2-chloro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C18H10ClF6N3O2/c19-13-7-9(17(20,21)22)5-6-11(13)16-27-14(28-30-16)8-26-15(29)10-3-1-2-4-12(10)18(23,24)25/h1-7H,8H2,(H,26,29) |

InChI Key |

QGQWDOVSAIBXDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-11: An In-Depth Technical Guide on its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-11, a novel amide derivative containing a 1,2,4-oxadiazole moiety, has emerged as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document synthesizes available quantitative data, outlines experimental protocols for assessing its activity, and visualizes the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound functions as a powerful inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] SDH is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.

By inhibiting SDH, this compound disrupts this crucial link between the two fundamental metabolic pathways. This leads to a cascade of cellular events, including the blockage of the electron transport chain, which in turn hinders the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] The inhibition also causes an accumulation of succinate, which can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage.[1]

The primary mode of action is believed to be the binding of this compound to the ubiquinone binding site (Q-site) of the SDH enzyme complex, a common mechanism for many SDHI fungicides. This binding event prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting electron transfer.

Signaling Pathway of this compound Action

References

An In-Depth Technical Guide to Sdh-IN-11: A Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-11, also referred to as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety. It has been identified as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization. All data presented is based on the findings from the primary scientific literature.

Chemical Properties

| Property | Value |

| Compound Name | This compound (Compound A7) |

| Molecular Formula | C₁₈H₁₀ClF₆N₃O₂ |

| Molecular Weight | 449.74 g/mol |

| CAS Number | 2998946-58-8 |

| Chemical Structure | N-( (5-(4-chloro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(trifluoromethyl)benzamide |

Mechanism of Action

This compound exerts its biological effects through the potent inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme that links the TCA cycle and the oxidative phosphorylation pathway by oxidizing succinate to fumarate and transferring electrons to the electron transport chain.

By inhibiting SDH, this compound disrupts this crucial bioenergetic pathway, leading to a cascade of downstream effects within the target organism. This inhibition blocks the electron transfer in the respiratory chain, which in turn hinders the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] The disruption of cellular respiration also leads to an increase in oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), which can cause significant damage to cellular components, including lipids, proteins, and DNA.[1][2]

Biological Activity: Nematicidal Effects

This compound has demonstrated significant nematicidal activity against a range of plant-parasitic nematodes.[1][2]

Quantitative Nematicidal Activity

The efficacy of this compound has been quantified by determining its median lethal concentration (LC50) against several nematode species. The results are summarized in the table below.

| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |

| Bursaphelenchus xylophilus (Pine wood nematode) | 1.39 | 106 |

| Aphelenchoides besseyi (Rice stem nematode) | 3.09 | 49.0 |

| Ditylenchus destructor (Sweet potato stem nematode) | 2.54 | 75.0 |

Data from Wang Y, et al. J Agric Food Chem. 2024.[1]

Phenotypic Effects on Nematodes

In addition to lethality, this compound induces several detrimental phenotypic changes in nematodes:

-

Inhibition of Feeding: The compound significantly reduces the feeding capacity of the nematodes.[1][2]

-

Reproductive Disruption: this compound impairs the reproductive ability of the nematodes and inhibits egg hatching.[1][2]

-

Intestinal Damage: The compound causes observable damage to the intestinal tract of the nematodes.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the descriptions provided in the primary literature and may require optimization for specific laboratory conditions.

Synthesis of this compound (Compound A7)

A detailed, step-by-step synthesis protocol for this compound is described in the supporting information of the primary publication by Wang et al. (2024). Researchers should refer to this document for precise reagent quantities, reaction conditions, and purification methods.

Nematicidal Activity Assay

-

Nematode Culture: The target nematode species (Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor) are cultured under standard laboratory conditions.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Assay Setup: A suspension of nematodes (approximately 30-50 nematodes in 100 µL of water) is added to each well of a 24-well plate.

-

Treatment: An equal volume of the this compound test solution is added to each well. A solvent control (e.g., DMSO) and a positive control (e.g., tioxazafen) are included.

-

Incubation: The plates are incubated at 25 °C for 24 hours.

-

Mortality Assessment: The number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus with a small probe.

-

Data Analysis: The mortality rate is calculated for each concentration, and the LC50 value is determined using probit analysis.

Succinate Dehydrogenase (SDH) Activity Assay

-

Enzyme Extraction: Nematodes are homogenized in an extraction buffer, and the mitochondrial fraction containing SDH is isolated by centrifugation.

-

Assay Reaction: The SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on SDH activity.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.

ATP Level Determination

-

Sample Preparation: Nematodes treated with this compound and control nematodes are collected and lysed to release intracellular contents.

-

ATP Quantification: The ATP concentration in the lysate is measured using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction. The light output is proportional to the ATP concentration and is measured using a luminometer.

-

Data Analysis: ATP levels in treated and control groups are compared and normalized to the protein concentration of the lysate.

Reactive Oxygen Species (ROS) Measurement

-

Staining: Nematodes treated with this compound and control nematodes are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which becomes fluorescent upon oxidation by ROS.

-

Imaging: The stained nematodes are observed under a fluorescence microscope, and images are captured.

-

Quantification: The fluorescence intensity of individual nematodes is quantified using image analysis software.

-

Data Analysis: The fluorescence intensity of treated and control groups is compared to determine the relative levels of ROS.

Intestinal Damage Observation

-

Sample Preparation: Nematodes treated with this compound and control nematodes are fixed and prepared for microscopic observation.

-

Microscopy: The intestinal morphology of the nematodes is examined using differential interference contrast (DIC) microscopy.

-

Analysis: Any signs of damage, such as cell lysis, vacuolization, or disruption of the intestinal lumen, are recorded and compared between the treated and control groups.

Conclusion

This compound is a promising new nematicidal agent with a well-defined mechanism of action targeting a fundamental metabolic pathway in nematodes. Its high potency against several economically important nematode species, coupled with a multifaceted impact on nematode physiology, makes it a strong candidate for further development in crop protection. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings. Future research should focus on in-planta efficacy, spectrum of activity against other pests, and toxicological studies to assess its potential for agricultural applications.

References

Sdh-IN-11: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-11, also identified as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has demonstrated potent inhibitory activity against succinate dehydrogenase (SDH).[1] This inhibition disrupts the mitochondrial electron transport chain, leading to a cascade of cellular effects, including increased oxidative stress and reduced ATP synthesis. Primarily investigated for its nematicidal properties, this compound has shown significant efficacy against various nematode species. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to SDH, this compound blocks the oxidation of succinate to fumarate. This enzymatic blockade has two major downstream consequences:

-

Disruption of the Electron Transport Chain: The inhibition of SDH impedes the transfer of electrons to the ubiquinone pool, thereby disrupting the flow of electrons through the respiratory chain.

-

Impaired ATP Synthesis: The compromised electron transport chain function leads to a significant reduction in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1]

The culmination of these effects is a state of cellular energy depletion and increased oxidative stress, ultimately leading to cell death in susceptible organisms.[1]

Quantitative Data

The inhibitory and biological activities of this compound have been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase

| Compound | Target Organism | IC50 (µM) | Reference |

| This compound | Nematode | 3.58 |

Note: The specific nematode species for the IC50 value was not specified in the available resources.

Table 2: Nematicidal Activity of this compound (Compound A7)

| Target Nematode Species | LC50 (mg/L) | Reference |

| Bursaphelenchus xylophilus | 1.39 - 3.09 | [1] |

| Aphelenchoides besseyi | 1.39 - 3.09 | [1] |

| Ditylenchus destructor | 1.39 - 3.09 | [1] |

Table 3: Physiological Effects of this compound on Nematodes

| Effect | Observation | Reference |

| Feeding | Outstanding inhibitory effect | [1] |

| Reproductive Ability | Outstanding inhibitory effect | [1] |

| Egg Hatching | Outstanding inhibitory effect | [1] |

| Oxidative Stress | Effective promotion of oxidative stress | [1] |

| Intestinal Integrity | Causes intestinal damage | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following are representative protocols for key experiments used in the characterization of this compound and other SDH inhibitors.

Succinate Dehydrogenase (SDH) Inhibition Assay (In Vitro)

This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against SDH.

Materials:

-

Mitochondrial fraction isolated from target organism (e.g., nematodes)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)

-

Succinate solution (substrate)

-

DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution

-

This compound (or other test inhibitor) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, DCPIP, and PMS.

-

Add the mitochondrial fraction to each well.

-

Add this compound at a range of final concentrations to the test wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the succinate solution to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nematicidal Activity Assay

This protocol describes a method for assessing the lethal concentration of this compound against nematodes.

Materials:

-

Synchronized population of the target nematode species (e.g., Bursaphelenchus xylophilus)

-

This compound stock solution

-

Solvent (e.g., acetone or DMSO)

-

24-well plates

-

Nematode growth medium (NGM) or appropriate liquid culture medium

-

Microscope

Procedure:

-

Prepare serial dilutions of this compound in the appropriate medium in the wells of a 24-well plate. Include a solvent control.

-

Add a defined number of nematodes (e.g., 50-100) to each well.

-

Incubate the plates under controlled conditions (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, count the number of dead nematodes in each well under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to gentle prodding.

-

Calculate the mortality rate for each concentration, correcting for any mortality in the solvent control.

-

Determine the LC50 value using probit analysis or a similar statistical method.

Oxidative Stress Assay in Nematodes

This protocol provides a general method for assessing the induction of oxidative stress in nematodes.

Materials:

-

Synchronized population of nematodes

-

This compound

-

M9 buffer

-

Reactive Oxygen Species (ROS) fluorescent probe (e.g., H2DCF-DA)

-

96-well black microplate with a clear bottom

-

Fluorescence microscope or microplate reader

Procedure:

-

Expose a population of nematodes to a sub-lethal concentration of this compound for a defined period.

-

Wash the nematodes with M9 buffer to remove excess compound.

-

Incubate the treated nematodes with the ROS fluorescent probe (e.g., H2DCF-DA) in the dark.

-

After incubation, wash the nematodes again to remove the excess probe.

-

Transfer the nematodes to the wells of a 96-well plate.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

An increase in fluorescence intensity in the this compound-treated group compared to the control group indicates an increase in oxidative stress.

ATP Level Determination in Nematodes

This protocol outlines a method for quantifying ATP levels in nematodes following treatment with this compound.

Materials:

-

Synchronized population of nematodes

-

This compound

-

Lysis buffer

-

ATP determination kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Treat a population of nematodes with this compound at a specified concentration and for a defined duration.

-

Collect and wash the nematodes.

-

Homogenize the nematodes in lysis buffer on ice.

-

Centrifuge the lysate to pellet the debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

Use an ATP determination kit according to the manufacturer's instructions to measure the ATP concentration in the supernatant. This typically involves mixing the sample with a luciferase-luciferin reagent and measuring the resulting luminescence.

-

Normalize the ATP levels to the protein concentration for each sample.

-

A decrease in the ATP level in the this compound-treated group compared to the control group indicates impaired ATP synthesis.

Conclusion

This compound is a promising novel succinate dehydrogenase inhibitor with potent nematicidal activity. Its mechanism of action, centered on the disruption of mitochondrial respiration and energy production, makes it a valuable tool for research in parasitology and bioenergetics. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic and research applications of this compound and other molecules in its class. Further studies are warranted to explore its efficacy and safety in broader biological systems and its potential for development as a commercial nematicide or a pharmacological tool.

References

Sdh-IN-11: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Novel Succinate Dehydrogenase Inhibitor

Introduction

Sdh-IN-11, also identified as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has demonstrated significant potential as a nematicide.[1][2] Its mechanism of action is rooted in the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical Structure and Physicochemical Properties

This compound is characterized by a central 1,2,4-oxadiazole ring linked to two substituted phenyl rings through an amide bridge. The systematic IUPAC name is N-((3-(4-chloro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2998946-58-8 | MedChemExpress |

| Molecular Formula | C₁₈H₁₀ClF₆N₃O₂ | MedChemExpress |

| Molecular Weight | 449.73 g/mol | MedChemExpress |

| SMILES | O=C(NCC1=NOC(C2=CC=C(C(F)(F)F)C=C2Cl)=N1)C3=C(C(F)(F)F)C=CC=C3 | MedChemExpress |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | MedChemExpress |

Synthesis

The synthesis of this compound involves a multi-step process culminating in the formation of the amide linkage. While the full detailed protocol from the primary literature is proprietary, the general synthetic strategy for analogous 1,2,4-oxadiazole amide derivatives can be outlined as follows:

-

Formation of the 1,2,4-oxadiazole core: This typically involves the cyclization of an amidoxime with an acyl chloride or a carboxylic acid.

-

Functional group manipulation: Introduction of the aminomethyl group at the 5-position of the oxadiazole ring.

-

Amide coupling: The final step involves the coupling of the aminomethyl-oxadiazole intermediate with a substituted benzoic acid derivative (in this case, 2-(trifluoromethyl)benzoic acid) using a suitable coupling agent (e.g., DCC, EDC).

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme that links the TCA cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[3][4]

Signaling Pathway of SDH Inhibition

The inhibition of SDH by this compound disrupts the normal flow of electrons in the mitochondrial respiratory chain, leading to a cascade of cellular events.

Caption: Mechanism of action of this compound via inhibition of succinate dehydrogenase.

By binding to SDH, this compound blocks the conversion of succinate to fumarate, leading to an accumulation of succinate.[1][2] This inhibition disrupts the electron flow to the rest of the electron transport chain, which in turn impairs the generation of the proton gradient necessary for ATP synthesis. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately resulting in the death of the nematode.[1][2][5]

Nematicidal Activity

This compound has demonstrated potent nematicidal activity against a range of plant-parasitic nematodes.

Table 2: Nematicidal Activity of this compound

| Nematode Species | LC₅₀ (mg/L) | Reference |

| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | [1][2] |

| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | [1][2] |

| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | [1][2] |

The LC₅₀ values indicate that this compound is significantly more potent than the control nematicide tioxazafen.[1][2] Furthermore, this compound has been shown to have an outstanding inhibitory effect on nematode feeding, reproductive ability, and egg hatching.[1][2]

Experimental Protocols

Nematicidal Activity Assay (General Protocol)

The following is a generalized protocol for assessing the nematicidal activity of compounds like this compound. The specific parameters for this compound can be found in the primary literature.[1][2]

Caption: Generalized workflow for the in vitro nematicidal activity assay.

-

Nematode Preparation: The target nematode species are cultured and synchronized to obtain a population of a specific life stage (e.g., second-stage juveniles, J2s).

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a buffer or water containing a surfactant (e.g., Tween 20) to ensure solubility and uniform distribution. A control nematicide and a solvent-only control are also prepared.

-

Incubation: A fixed number of nematodes are added to the wells of a multi-well plate containing the different concentrations of the test compounds and controls.

-

Observation: The plates are incubated at a controlled temperature. At specific time points (e.g., 24, 48, 72 hours), the number of dead or immobile nematodes is counted under a microscope.

-

Data Analysis: The mortality rate is calculated for each concentration, and the data is used to determine the LC₅₀ value using probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay (General Protocol)

This generalized protocol outlines the steps for measuring the inhibition of SDH activity.

-

Enzyme Preparation: Mitochondria containing SDH are isolated from a relevant source, such as nematode or bovine heart tissue. The protein concentration of the mitochondrial preparation is determined.

-

Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, the substrate (succinate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or a tetrazolium salt like INT), and the mitochondrial preparation.

-

Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent) are added to the reaction wells. Control wells contain the solvent only.

-

Measurement: The rate of reduction of the electron acceptor is measured spectrophotometrically over time. The decrease in absorbance (for DCPIP) or increase in absorbance (for formazan from tetrazolium salts) is proportional to the SDH activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration. A study on a similar compound, F15, which is also a 1,2,4-oxadiazole derivative, showed an IC50 of 12.5 μg/mL against the SDH of Sclerotinia sclerotiorum.[6] Another study on a novel nematicidal SDH inhibitor reported an IC50 value of 19.6 μM.[7][8]

Conclusion

This compound is a promising new chemical entity with potent nematicidal activity stemming from its effective inhibition of succinate dehydrogenase. Its well-defined chemical structure and clear mechanism of action make it an excellent candidate for further development as a novel nematicide. The information provided in this technical guide serves as a comprehensive resource for researchers interested in exploring the potential of this compound and other related SDH inhibitors for applications in agriculture and beyond. Further research into its in-planta efficacy, spectrum of activity against other nematode species, and safety profile will be crucial for its potential commercialization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments [mdpi.com]

- 7. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Target Validation of Sdh-IN-11 in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the target validation of Sdh-IN-11, a novel succinate dehydrogenase (SDH) inhibitor, in nematodes. This compound, also designated as compound A7, has demonstrated significant nematicidal activity against a range of parasitic nematodes. This document summarizes the current understanding of its mechanism of action, presents key quantitative data on its efficacy, and details the experimental protocols used for its validation. The information herein is intended to support further research and development of this compound as a potential nematicide.

Introduction to Succinate Dehydrogenase as a Nematicidal Target

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a halt in ATP synthesis and ultimately causing paralysis and death in nematodes. This makes SDH an attractive target for the development of novel nematicides. Several commercial nematicides, such as fluopyram, are known to target this enzyme. The development of new SDH inhibitors like this compound is driven by the need for new modes of action to manage nematode resistance and to provide more effective and safer pest control solutions in agriculture.

This compound: A Novel SDH Inhibitor

This compound is a novel amide derivative containing a 1,2,4-oxadiazole moiety. Its development was part of a broader effort to discover new nematicidal compounds with high efficacy.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of nematode succinate dehydrogenase. This inhibition leads to a cascade of downstream effects, including:

-

Disruption of Energy Metabolism: By blocking the electron transport chain at complex II, this compound hinders the synthesis of ATP.[1][2]

-

Induction of Oxidative Stress: The blockage of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the nematode.[1][2]

-

Physiological and Developmental Effects: The disruption of energy metabolism and increased oxidative stress manifest as inhibition of feeding, reduced reproductive ability, and decreased egg hatching.[1][2]

-

Intestinal Damage: this compound has been observed to cause significant damage to the intestinal tract of nematodes.[1][2]

Quantitative Efficacy Data

The nematicidal activity of this compound (compound A7) has been quantified against several important plant-parasitic nematodes. The following tables summarize the lethal concentration (LC50) values.

Table 1: Nematicidal Activity (LC50) of this compound (Compound A7) Against Various Nematode Species

| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |

| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | 106 |

| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | 49.0 |

| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | 75.0 |

Data sourced from Wang et al., 2024.[1]

Experimental Protocols

This section details the methodologies for key experiments used in the validation of this compound as a nematicidal agent.

Nematicidal Activity Assay

This protocol is used to determine the lethal concentration of this compound against various nematode species.

Materials:

-

Nematode cultures (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructor)

-

This compound (Compound A7) stock solution

-

Solvent for this compound (e.g., DMSO)

-

24-well microplates

-

Sterile water

-

Microscope

Procedure:

-

Prepare serial dilutions of this compound in sterile water from the stock solution. The final concentrations should bracket the expected LC50 value. A solvent control (water with the same concentration of DMSO as the highest this compound concentration) should also be prepared.

-

Add a suspension of approximately 100 nematodes to each well of a 24-well plate.

-

Add the corresponding this compound dilution or control solution to each well.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, count the number of dead nematodes in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Calculate the mortality rate for each concentration, correcting for any mortality in the control group.

-

Determine the LC50 value using probit analysis or a similar statistical method.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the direct inhibitory effect of this compound on the activity of the SDH enzyme.

Materials:

-

Nematode homogenate (source of SDH)

-

This compound (Compound A7) at various concentrations

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate (substrate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT)

-

Spectrophotometer

Procedure:

-

Prepare a nematode homogenate by disrupting nematodes in the assay buffer and centrifuging to obtain a mitochondrial fraction rich in SDH.

-

In a microplate, mix the nematode homogenate with different concentrations of this compound or a solvent control.

-

Initiate the enzymatic reaction by adding succinate.

-

The reduction of the electron acceptor (e.g., the decolorization of DCPIP or the formation of formazan from INT) is monitored over time using a spectrophotometer at the appropriate wavelength.

-

The rate of the reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition for each this compound concentration is determined relative to the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

Nematode Feeding, Reproduction, and Egg Hatching Assays

These assays assess the physiological and developmental effects of this compound on nematodes.

Feeding Assay:

-

Expose nematodes to a sub-lethal concentration of this compound.

-

Provide a food source (e.g., cultured fungi for fungivorous nematodes or plant roots for plant-parasitic nematodes).

-

Observe and quantify feeding behavior over time. This can be done by measuring the consumption of the food source or by observing pharyngeal pumping rates under a microscope.

Reproduction Assay:

-

Treat nematodes with a sub-lethal concentration of this compound.

-

Culture the treated nematodes under conditions that support reproduction.

-

After a set period, count the number of progeny (eggs and juveniles) produced per adult nematode.

-

Compare the reproductive rate of treated nematodes to that of a control group.

Egg Hatching Assay:

-

Collect nematode eggs.

-

Incubate the eggs in solutions containing various concentrations of this compound or a control solution.

-

After a suitable incubation period, count the number of hatched juveniles.

-

Calculate the percentage of egg hatching for each concentration and compare it to the control.

Intestinal Damage and Oxidative Stress Assessment

Intestinal Damage Assay:

-

Expose nematodes to this compound.

-

After treatment, fix and stain the nematodes with a dye that highlights intestinal morphology (e.g., a vital dye or a specific antibody stain).

-

Observe the intestinal structure under a microscope for signs of damage, such as cellular disorganization, vacuolization, or lysis.

Oxidative Stress Assay:

-

Treat nematodes with this compound.

-

Homogenize the treated nematodes and measure the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and the levels of markers of oxidative damage (e.g., malondialdehyde).

-

Alternatively, use fluorescent probes that detect reactive oxygen species (ROS) in live nematodes.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound in nematodes.

Experimental Workflow for Target Validation

References

Sdh-IN-11: A Potential Nematicide Targeting Succinate Dehydrogenase

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Sdh-IN-11" is not referenced in the currently available scientific literature. This guide is based on published data for other potent succinate dehydrogenase inhibitor (SDHI) nematicides, which are presumed to share a similar mechanism of action and experimental evaluation framework. The data presented herein should be considered representative of this class of compounds.

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. The development of novel, effective, and safe nematicides is crucial for sustainable crop protection. One promising class of molecules is the succinate dehydrogenase inhibitors (SDHIs), which target a key enzyme in the mitochondrial electron transport chain. This document provides a technical overview of the core principles behind a potential SDHI nematicide, referred to here as this compound, based on the current understanding of related compounds.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of nematodes. It plays a dual role, participating in both the citric acid cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone.

SDHI nematicides, including the conceptual this compound, are believed to function by binding to the ubiquinone-binding site (Q-site) of the SDH complex. This binding competitively inhibits the reduction of ubiquinone, thereby disrupting the electron transport chain. The interruption of this vital process leads to a cascade of metabolic failures, ultimately resulting in nematode paralysis and death. The SDH complex in nematodes is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][2] The Q-site is formed by subunits SDHB, SDHC, and SDHD.[1]

Figure 1: Proposed signaling pathway for this compound action.

Quantitative Data on Nematicidal Activity

The efficacy of SDHI nematicides can be quantified through various bioassays. The following table summarizes representative data for potent SDHI compounds against different nematode species. This data provides a benchmark for the potential activity of this compound.

| Compound | Target Nematode | Assay Type | Metric | Value | Reference |

| Cyclobutrifluram | Bursaphelenchus xylophilus | Mortality | LC50 (24h) | 0.1078 mg/L | [1] |

| Compound 1 (ID: 7607321) | Caenorhabditis elegans | Enzyme Inhibition | IC50 | 19.6 µM | [3] |

| Fluopyram | Meloidogyne incognita | Mortality | ED50 (24h) | 1 ppm | |

| Tolfenpyrad | Caenorhabditis elegans | Motility | EC50 (17.5h) | 3.6 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential nematicides like this compound. Below are protocols for key experiments.

In Vitro Mortality Assay

Objective: To determine the lethal concentration (LC50) of this compound.

Materials:

-

Synchronized L4 stage or adult nematodes (e.g., Caenorhabditis elegans or a target plant-parasitic species).

-

96-well microtiter plates.

-

K saline solution (51 mM NaCl, 32 mM KCl).[5]

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Bovine Serum Albumin (BSA).

-

Stereomicroscope.

Procedure:

-

Prepare a suspension of synchronized nematodes in K saline.

-

Dispense approximately 60 worms per well into a 96-well plate in a volume of 80 µL of K saline containing 0.015% BSA.[5]

-

Prepare serial dilutions of this compound in K saline. The final solvent concentration should not exceed 1%.

-

Add 20 µL of the this compound dilutions to the wells to achieve the desired final concentrations. Include a solvent-only control.

-

Incubate the plates at 20°C for 24 hours.

-

Assess nematode mortality under a stereomicroscope. Nematodes that do not respond to a gentle touch with a platinum wire are considered dead.

-

Calculate the LC50 value using appropriate statistical software (e.g., probit analysis).

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against nematode SDH.

Materials:

-

Isolated nematode mitochondria.

-

This compound stock solution.

-

Assay buffer (e.g., potassium phosphate buffer with succinate).

-

DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.

-

Spectrophotometer.

Procedure:

-

Isolate mitochondria from a large population of nematodes using standard differential centrifugation techniques.

-

Prepare a reaction mixture containing the mitochondrial suspension, assay buffer, and DCPIP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding succinate.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Motility Assay

Objective: To assess the effect of this compound on nematode movement.

Materials:

-

Synchronized L4 stage nematodes.

-

96-well microtiter plates.

-

K saline solution with 0.015% BSA.[5]

-

This compound stock solution.

-

Automated motility tracking system (e.g., WMicrotracker).

Procedure:

-

Plate nematodes in 96-well plates as described for the mortality assay.

-

Measure the basal movement of the worms for 30 minutes to normalize the data.[5]

-

Add this compound at various concentrations to the wells.

-

Record nematode motility at regular intervals over a period of up to 24 hours using the automated tracking system.

-

Analyze the data to determine the effective concentration (EC50) that reduces motility by 50%.

Figure 2: General experimental workflow for nematicidal assays.

Conclusion

Succinate dehydrogenase inhibitors represent a promising class of nematicides with a specific and vital molecular target. While "this compound" remains a conceptual compound, the data from related molecules such as cyclobutrifluram and others indicate that this class of inhibitors has potent nematicidal activity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this compound and other novel SDHI candidates. Further research into the structure-activity relationships, nematode-specific selectivity, and resistance potential of these compounds is warranted to develop the next generation of effective and sustainable nematicides.

References

- 1. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus [mdpi.com]

- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on Succinate Dehydrogenase (SDH) Inhibitors and Mitochondrial Complex II

Disclaimer: The specific compound "Sdh-IN-11" does not correspond to a publicly documented succinate dehydrogenase (SDH) inhibitor. Therefore, this technical guide will utilize a well-characterized, potent, and specific mitochondrial complex II inhibitor, Atpenin A5 , as a representative molecule to provide the requested in-depth information. The principles, experimental protocols, and biological consequences discussed are broadly applicable to other inhibitors of mitochondrial complex II.

Introduction to Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial Complex II, also known as succinate dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the Krebs (tricarboxylic acid or TCA) cycle and the electron transport chain (ETC). In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the electron transport chain, which is subsequently reduced to ubiquinol. This process contributes to the generation of ATP through oxidative phosphorylation.

The inhibition of mitochondrial complex II has significant implications for cellular bioenergetics and signaling, making it a target of interest for drug development in various fields, including oncology, cardiology, and agriculture (as fungicides).

Atpenin A5: A Representative SDH Inhibitor

Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II.[1] It belongs to a class of inhibitors that act at the ubiquinone-binding site of the complex, thereby blocking the transfer of electrons from the iron-sulfur clusters of the SDHB subunit to ubiquinone.[2][3] This mechanism of action is distinct from competitive inhibitors that bind to the succinate-binding site on the SDHA subunit.[4]

Quantitative Data for Atpenin A5 Inhibition of Mitochondrial Complex II

The inhibitory potency of Atpenin A5 against mitochondrial complex II has been quantified across various biological systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Biological System | IC50 Value (nM) | Reference(s) |

| General | ~10 | [1] |

| Submitochondrial Particles (SMPs) | 8.3 | [1] |

| Isolated Mitochondria | 9.3 | [1] |

| Cardiomyocytes | 8.5 | [1] |

| Nematode Mitochondria | 12 | [2][3] |

| Mammalian Mitochondria | 3.7 | [2][3] |

| Bovine Heart Complex II | 3.6 | [5] |

| Rat Liver Complex II | 3.7 | [5] |

Experimental Protocols

Measurement of Mitochondrial Complex II Activity

A common method to determine the enzymatic activity of mitochondrial complex II is to measure the rate of succinate-dependent reduction of an artificial electron acceptor.

Protocol: Spectrophotometric Assay of Complex II Activity (Succinate-DCPIP Reductase)

This protocol is adapted from standard biochemical procedures.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA

-

Succinate solution (1 M)

-

Rotenone solution (2 µM in DMSO) - to inhibit Complex I

-

Antimycin A solution (2 µM in ethanol) - to inhibit Complex III

-

Potassium cyanide (KCN) solution (2 mM) - to inhibit Complex IV

-

2,6-Dichlorophenolindophenol (DCPIP) solution (2.5 mM)

-

Decylubiquinone solution (10 mM in ethanol)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Set the spectrophotometer to 600 nm and 37°C.

-

In a cuvette, add 1 ml of Assay Buffer.

-

Add rotenone (to a final concentration of 2 µM), antimycin A (to a final concentration of 2 µM), and KCN (to a final concentration of 2 mM) to the cuvette to inhibit other respiratory complexes.

-

Add DCPIP to a final concentration of 50 µM and decylubiquinone to a final concentration of 100 µM.

-

Add the mitochondrial sample (e.g., 10-50 µg of protein).

-

To measure the baseline rate of DCPIP reduction, monitor the absorbance at 600 nm for 2-3 minutes.

-

Initiate the reaction by adding succinate to a final concentration of 10 mM.

-

Immediately start recording the decrease in absorbance at 600 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the Complex II activity.

-

To test the effect of an inhibitor (e.g., Atpenin A5), pre-incubate the mitochondrial sample with the inhibitor for a specified time before adding succinate.

Assessment of Cellular Respiration

The effect of SDH inhibitors on cellular respiration can be measured in real-time using extracellular flux analyzers, such as the Seahorse XF Analyzer.

Protocol: Seahorse XF Cell Mito Stress Test for Complex II Inhibition

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Adherent cells of interest

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Rotenone (Complex I inhibitor)

-

Succinate

-

Antimycin A (Complex III inhibitor)

-

Atpenin A5 (or other Complex II inhibitor)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the compounds for injection:

-

Port A: Rotenone

-

Port B: Succinate

-

Port C: Atpenin A5 (or another Complex II inhibitor)

-

Port D: Antimycin A

-

-

Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the protocol.

-

The instrument will measure the basal Oxygen Consumption Rate (OCR).

-

After the basal measurements, the instrument will inject the compounds sequentially and measure the OCR after each injection.

-

Rotenone injection: This inhibits Complex I-linked respiration, so the remaining OCR is primarily due to other substrates.

-

Succinate injection: This provides the substrate for Complex II, leading to an increase in OCR that is dependent on Complex II activity.

-

Atpenin A5 injection: This will inhibit Complex II, and the resulting decrease in OCR represents the Complex II-dependent respiration.

-

Antimycin A injection: This will inhibit Complex III, shutting down most mitochondrial respiration and providing a measure of non-mitochondrial oxygen consumption.

-

Signaling Pathways and Biological Consequences of Complex II Inhibition

The inhibition of mitochondrial complex II extends beyond a simple reduction in ATP synthesis, leading to significant alterations in cellular signaling pathways.

Succinate Accumulation and HIF-1α Stabilization

One of the primary consequences of SDH inhibition is the accumulation of its substrate, succinate.[6] Elevated succinate levels can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. This inhibition leads to the stabilization of HIF-1α even under normoxic conditions, creating a "pseudohypoxic" state.[7] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, which can contribute to tumorigenesis.

Reactive Oxygen Species (ROS) Production and Autophagy

Inhibition of the electron transport chain, including at Complex II, can lead to the increased production of reactive oxygen species (ROS).[8] This occurs due to the backup of electrons, which can then be prematurely leaked to molecular oxygen, forming superoxide radicals. Elevated ROS levels can act as signaling molecules to induce protective mechanisms such as autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[9] However, excessive ROS can also lead to oxidative stress and cellular damage, contributing to neurodegenerative processes.[10]

Epigenetic Modifications

The accumulation of succinate due to SDH inhibition can also impact the epigenome. Succinate can competitively inhibit 2-oxoglutarate-dependent dioxygenases, which include the Jumonji C (JmjC) domain-containing histone demethylases. Inhibition of these enzymes leads to a global increase in histone methylation, which can alter gene expression patterns and contribute to tumorigenesis.[11]

Conclusion

The inhibition of mitochondrial complex II by compounds such as Atpenin A5 has profound effects on cellular metabolism, signaling, and fate. This technical guide has provided an overview of the mechanism of action of a representative SDH inhibitor, quantitative data on its potency, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways affected. The intricate interplay between cellular energy metabolism and signaling pathways underscores the importance of mitochondrial complex II as a therapeutic target and highlights the need for a thorough understanding of the consequences of its inhibition in various physiological and pathological contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sdh-IN-11: Application Notes and Protocols for Nematode Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-11 (also referred to as compound A7) is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, leading to significant physiological consequences in nematodes. This document provides detailed application notes and experimental protocols for the use of this compound in nematode research, with a focus on its nematicidal properties and mechanism of action. This compound has demonstrated significant inhibitory effects on nematode feeding, reproduction, and egg hatching.[1][2] Furthermore, it has been shown to induce oxidative stress and cause intestinal damage in nematodes.[1][2]

Mechanism of Action

This compound targets and inhibits the activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] This enzyme is responsible for the oxidation of succinate to fumarate in the TCA cycle and the transfer of electrons to the electron transport chain. By blocking SDH activity, this compound disrupts the synthesis of adenosine triphosphate (ATP), leading to energy depletion and ultimately, nematode death.[1] The inhibition of SDH can also lead to the accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, including to the nematode intestine.[1]

Figure 1: this compound Mechanism of Action.

Quantitative Data

The nematicidal activity of this compound (compound A7) has been quantified against several plant-parasitic nematodes. The following table summarizes the median lethal concentration (LC50) values.

| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |

| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | 106 |

| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | 49.0 |

| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | 75.0 |

| Data sourced from Wang Y, et al. J Agric Food Chem. 2024.[1] |

Experimental Protocols

The following protocols are adapted from standard methods in nematology and are suitable for evaluating the effects of this compound. The model organism Caenorhabditis elegans is often used for such studies due to its genetic tractability and ease of culture, though the protocols can be adapted for other nematode species.

General Preparation of this compound

-

Stock Solution Preparation : Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate assay medium (e.g., M9 buffer or liquid nematode growth medium) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is at a level non-toxic to the nematodes (typically ≤ 0.5%).

Figure 2: General Experimental Workflow.

Protocol 1: Lethality Assay

This assay determines the concentration of this compound that is lethal to nematodes.

Materials:

-

Synchronized nematode population (e.g., L4 stage C. elegans)

-

96-well microtiter plates

-

This compound working solutions

-

M9 buffer or K-medium

-

Stereomicroscope

Procedure:

-

Dispense approximately 10-20 synchronized L4 nematodes into each well of a 96-well plate containing M9 buffer or K-medium.

-

Add this compound working solutions to the wells to achieve a range of final concentrations. Include a solvent control (e.g., 0.5% DMSO) and a negative control (M9 buffer only).

-

Incubate the plates at a standard temperature (e.g., 20°C) for 24 to 48 hours.

-

Assess nematode mortality at specified time points. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire pick.

-

Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Protocol 2: Feeding Assay

This assay measures the effect of this compound on nematode feeding behavior.

Materials:

-

Synchronized L4 or young adult nematodes

-

NGM plates seeded with a lawn of E. coli OP50

-

This compound incorporated into the NGM plates or added to liquid culture

-

Microscope with imaging capabilities

Procedure (Pharyngeal Pumping):

-

Prepare NGM plates containing various concentrations of this compound.

-

Transfer synchronized young adult nematodes to the this compound-containing plates.

-

After a set exposure time (e.g., 4-6 hours), observe individual nematodes under a high-power microscope.

-

Count the number of pharyngeal bulb contractions over a 1-minute interval for at least 10 nematodes per condition.

-

Compare the pumping rates of treated nematodes to those of control nematodes.

Protocol 3: Reproduction Assay

This assay evaluates the impact of this compound on the reproductive capacity of nematodes.

Materials:

-

Synchronized L4 nematodes

-

NGM plates with E. coli OP50 containing different concentrations of this compound

-

M9 Buffer

Procedure:

-

Place a single L4 nematode on each NGM plate containing a specific concentration of this compound. Prepare multiple replicates for each concentration.

-

Allow the nematodes to grow and lay eggs for a defined period (e.g., 72 hours).

-

Transfer the parent nematode to a new plate daily to distinguish its progeny.

-

After the egg-laying period, wash the plates with M9 buffer to collect the progeny.

-

Count the total number of progeny for each parent nematode.

-

Calculate the average brood size for each treatment group and compare it to the control group.

Protocol 4: Egg Hatching Assay

This assay assesses the effect of this compound on the viability of nematode eggs.

Materials:

-

Freshly laid nematode eggs, synchronized by bleach treatment of gravid adults

-

96-well plates

-

This compound working solutions in M9 buffer

-

Microscope

Procedure:

-

Isolate nematode eggs from gravid adults using a bleach solution.

-

Wash the eggs several times with M9 buffer to remove residual bleach.

-

Dispense a known number of eggs (e.g., 50-100) into each well of a 96-well plate containing this compound working solutions.

-

Incubate the plates at 20°C for 24-48 hours.

-

Count the number of hatched larvae and unhatched eggs in each well.

-

Calculate the percentage of hatched eggs for each concentration and compare it to the control.

Protocol 5: Oxidative Stress Assay (ROS Measurement)

This protocol measures the induction of reactive oxygen species (ROS) in nematodes upon exposure to this compound.

Materials:

-

Synchronized nematode population

-

This compound working solutions

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

96-well black, clear-bottom plates

-

Fluorometric plate reader

Procedure:

-

Expose a synchronized population of nematodes to various concentrations of this compound in liquid culture for a specified duration.

-

Wash the nematodes with M9 buffer to remove the compound.

-

Incubate the treated nematodes with H2DCFDA (e.g., 25 µM) in the dark for 1-2 hours. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Transfer the nematodes to a 96-well black, clear-bottom plate.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the oxidized dye (e.g., 485 nm excitation and 535 nm emission).

-

Normalize the fluorescence signal to the number of nematodes or protein content.

Protocol 6: Intestinal Damage Assessment

This protocol allows for the qualitative assessment of intestinal damage in nematodes.

Materials:

-

Synchronized nematode population

-

NGM plates containing this compound

-

Differential interference contrast (DIC) microscope

Procedure:

-

Expose nematodes to this compound on NGM plates for a defined period (e.g., 24-48 hours).

-

Mount the nematodes on an agar pad on a microscope slide.

-

Observe the intestinal morphology of the nematodes under a DIC microscope.

-

Look for signs of damage, such as cellular disorganization, vacuolization, or lysis of intestinal cells, compared to control nematodes.

-

Record representative images for each treatment group.

References

Application Notes and Protocols for Sdh-IN-11 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Sdh-IN-11, a known inhibitor of succinate dehydrogenase (SDH). The following sections describe biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound.

Introduction to this compound

This compound is a chemical inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH can lead to the accumulation of succinate, which acts as an oncometabolite, influencing various cellular signaling pathways. This document outlines protocols to assess the in vitro efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Biochemical Assay Data Summary

| Assay Type | Parameter Measured | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |

| SDH Activity Assay (Colorimetric) | Absorbance at 600 nm (DCIP reduction) | User-determined | Malonate: User-determined |

| Isolated Mitochondria Respiration | Oxygen Consumption Rate (OCR) | User-determined | Antimycin A: User-determined |

Table 2: Cell-Based Assay Data Summary

| Assay Type | Cell Line | Parameter Measured | This compound Effect |

| Mitochondrial Respiration (Seahorse) | User-defined | Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity | Expected Decrease |

| Cell Viability (MTT/CCK-8) | User-defined | Absorbance at 570 nm / 450 nm | Expected Decrease |

| HIF-1α Stabilization | User-defined | HIF-1α protein levels (Western Blot/ELISA) | Expected Increase |

Table 3: Nematode Assay Data Summary

| Assay Type | Nematode Species | Parameter Measured | This compound Effect |

| Motility Assay | e.g., C. elegans | Number of motile nematodes | Expected Decrease |

| Egg Hatching Assay | e.g., M. incognita | Percentage of hatched eggs | Expected Decrease |

Experimental Protocols

Biochemical Assays

This assay measures the enzymatic activity of SDH by monitoring the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which is proportional to SDH activity.

Materials:

-

This compound

-

SDH Assay Buffer (e.g., from a commercial kit like Sigma-Aldrich MAK197)

-

SDH Substrate Mix (containing succinate)

-

SDH Probe (containing DCIP)

-

Isolated mitochondria or cell/tissue lysates

-

96-well clear flat-bottom plate

-

Spectrophotometric plate reader

Protocol:

-

Sample Preparation: Prepare cell or tissue homogenates in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material. Alternatively, use a commercial kit to isolate mitochondria.

-

Standard Curve Preparation: Prepare a DCIP standard curve according to the manufacturer's instructions.

-

Reaction Setup:

-

Add samples to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO).

-

Prepare a reaction mix containing SDH Substrate Mix and SDH Probe.

-

Initiate the reaction by adding the reaction mix to the wells.

-

-

Measurement: Immediately measure the absorbance at 600 nm at an initial time point (T_initial). Continue to take readings every 5 minutes for 10-30 minutes.

-

Data Analysis: Calculate the rate of DCIP reduction (change in absorbance over time). Determine the IC₅₀ value of this compound by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.[1][2][3]

Materials:

-

This compound

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)[3]

-

Adherent cells of interest

-

Seahorse XF cell culture microplates

-

Seahorse XF Assay Medium

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO₂ incubator.

-

Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose.

-

Incubate the cells in a non-CO₂ incubator for 1 hour before the assay.

-

-

Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) and varying concentrations of this compound into the appropriate ports of the sensor cartridge.

-

Seahorse XF Analyzer Run: Calibrate the instrument and run the Cell Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3]

-

Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function. Compare the effects of different concentrations of this compound to the vehicle control.

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

Cell line of interest

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

-

Spectrophotometric plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for this compound.

In Vitro Nematode Assays

Given that this compound has shown nematicidal activity, the following in vitro assays can be adapted to quantify its effects.

Materials:

-

This compound

-

Nematode species of interest (e.g., Caenorhabditis elegans)

-

96-well plate or small petri dishes

-

M9 buffer or appropriate culture medium

-

Microscope

Protocol:

-

Preparation: Synchronize a population of nematodes to obtain a specific life stage (e.g., L4 larvae or young adults).

-

Treatment: Add a defined number of nematodes to each well of a 96-well plate containing M9 buffer and varying concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates at the appropriate temperature for the nematode species.

-

Observation: At specific time points (e.g., 4, 12, 24 hours), observe the nematodes under a microscope. A nematode is considered immotile if it does not move even after gentle prodding with a platinum wire pick.

-

Data Analysis: Calculate the percentage of motile nematodes in each treatment group compared to the control.

Mandatory Visualizations

Caption: Experimental workflow for in vitro characterization of this compound.

Caption: Signaling pathway affected by this compound.

References

Application Notes and Protocols for the Use of a Novel Succinate Dehydrogenase Inhibitor, Sdh-IN-11, in Caenorhabditis elegans Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has emerged as a significant target in various pathological conditions. While the specific inhibitor Sdh-IN-11 has been developed, its application and dosage in the model organism Caenorhabditis elegans have not been documented in publicly available research. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically determine the optimal dosage and evaluate the physiological effects of this compound in C. elegans. The proposed methodologies are based on established practices for studying novel compounds and genetic mutations related to SDH in this nematode.

The B-subunit of SDH, encoded by the sdhb-1 gene in C. elegans, is highly conserved and plays a critical role in mitochondrial function. Mutations in sdhb-1 have been shown to lead to developmental delays, shortened lifespan, and altered metabolism, providing a genetic model to understand the consequences of SDH dysfunction. By using a chemical inhibitor like this compound, researchers can induce acute and dose-dependent inhibition of SDH, offering a complementary approach to genetic studies.

The following sections outline a logical experimental workflow, from initial toxicity assessments to detailed phenotypic analyses, to guide the investigation of this compound's effects on C. elegans.

Experimental Workflow for this compound in C. elegans

The following diagram outlines a suggested experimental workflow for establishing the dosage and characterizing the effects of this compound in C. elegans.

Application Notes and Protocols for Sdh-IN-11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-11 is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. As a key enzyme in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, SDH plays a critical role in cellular metabolism and energy production. Inhibition of SDH disrupts these fundamental processes, leading to an accumulation of succinate, which acts as an oncometabolite, and can induce a state of pseudohypoxia through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). These effects make SDH inhibitors like this compound valuable tools for research in cancer biology, metabolic disorders, and inflammatory diseases.

This document provides detailed protocols for the preparation of this compound stock solutions, along with essential information on its properties, storage, and safe handling.

This compound: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 449.73 g/mol |

| Appearance | Solid (form may vary) |

| Purity | >98% (or as specified by the supplier) |

| CAS Number | Not readily available |

Signaling Pathway of SDH Inhibition

Inhibition of Succinate Dehydrogenase by this compound initiates a cascade of downstream cellular events. The primary consequence is the blockage of the conversion of succinate to fumarate in the TCA cycle. This leads to an accumulation of intracellular succinate, which has profound effects on cellular signaling. Accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of HIF-1α. This results in the stabilization of HIF-1α even under normoxic conditions, a phenomenon known as pseudohypoxia. Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, glycolysis, and cell survival. Furthermore, the disruption of the electron transport chain at Complex II can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.